molecular formula C11H12O3 B2363185 3-Methyl-3,4-dihydro-2H-chromene-4-carboxylic acid CAS No. 1567002-50-9

3-Methyl-3,4-dihydro-2H-chromene-4-carboxylic acid

Cat. No. B2363185
CAS RN: 1567002-50-9
M. Wt: 192.214
InChI Key: TWCPHIMFILAPOL-UHFFFAOYSA-N
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Description

3-Methyl-3,4-dihydro-2H-chromene-4-carboxylic acid is a derivative of 2H/4H-chromene . Chromenes are an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . They have numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .


Synthesis Analysis

The synthesis of chromene derivatives has been carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents and catalysts . Researchers have discovered several routes for the synthesis of a variety of chromene analogs .


Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name of 2H- and 4H-chromene depends on the arrangement of sp3 carbon associated with the ring oxygen .


Chemical Reactions Analysis

Chromene derivatives exhibit unusual activities by multiple mechanisms . For example, coumarinyl hydrazide was reacted with carbon disulfide in the presence of an ethanolic solution of KOH under reflux conditions to afford corresponding 3-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of chromene derivatives can be inferred from their crystal structures . For example, the crystal structure of a similar compound, 3,3-dimethyl-3,4-dihydro-1H-benzo[c]chromene-1,6, is characterized by a monoclinic crystal system with a = 9.0972 (11) Å, b = 11.1576 (14) Å, c = 12.5933 (16) Å, β = 105.368 (1)°, V = 1232.6 (3) Å .

Scientific Research Applications

Anticancer Activity

Chromenes, including the 3-Methyl-3,4-dihydro-2H-chromene-4-carboxylic acid derivative, have shown significant potential in anticancer research. They exhibit a range of activities against various cancer cell lines by interfering with cell proliferation and inducing apoptosis. The structure-activity relationship (SAR) studies of these compounds help in understanding their mechanism of action and optimizing their anticancer properties .

Future Directions

The future directions in the research of chromene derivatives include the design and development of potent leads of chromene analogs for their promising biological activities . The diverse synthetic strategies, synthetic mechanisms, various biological profiles, and structure-activity relationships regarding the bioactive heterocycle, chromene, will be helpful to the scientific community .

properties

IUPAC Name

3-methyl-3,4-dihydro-2H-chromene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-6-14-9-5-3-2-4-8(9)10(7)11(12)13/h2-5,7,10H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCPHIMFILAPOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=CC=CC=C2C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3,4-dihydro-2H-chromene-4-carboxylic acid

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